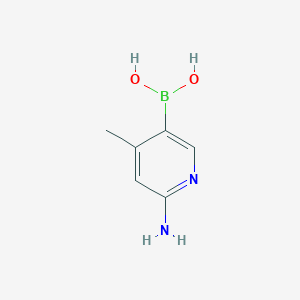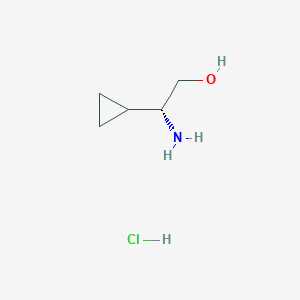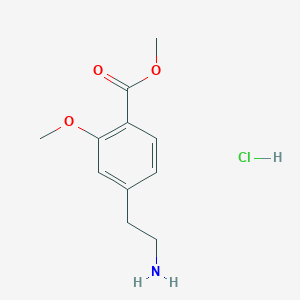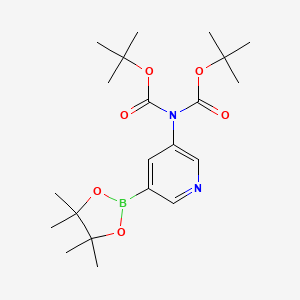
6-Amino-4-methylpyridine-3-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-methylpyridine-3-boronic acid, also known as 6-MAPB, is an organic compound with a wide range of applications in the scientific research field. It is a white solid that is soluble in water, methanol, and ethanol. 6-MAPB is a pyridine boronic acid derivative and is used as a reagent in various organic reactions due to its ability to form stable adducts with a variety of substrates. In addition, it has been used as a catalyst in the synthesis of various compounds and as a ligand in coordination chemistry. It has also been used in the synthesis of fluorescent probes, as well as in the study of enzymes and biochemical pathways.
科学的研究の応用
6-Amino-4-methylpyridine-3-boronic acid has been used in a variety of scientific research applications, including the study of enzymes, biochemical pathways, and the synthesis of fluorescent probes. It has also been used as a catalyst in the synthesis of various compounds and as a ligand in coordination chemistry. In addition, it has been used to study the structure and function of proteins, as well as to investigate the structure of DNA and RNA.
作用機序
The mechanism of action of 6-Amino-4-methylpyridine-3-boronic acid is not fully understood. It is known that the compound is able to form stable adducts with a variety of substrates, which allows it to act as a catalyst in various organic reactions. In addition, it has been suggested that it may be able to interact with certain enzymes, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-4-methylpyridine-3-boronic acid are not well understood. It has been suggested that the compound may interact with certain enzymes, leading to changes in their activity. However, more research is needed to determine the exact mechanism of action and the potential effects of 6-Amino-4-methylpyridine-3-boronic acid on biochemical and physiological processes.
実験室実験の利点と制限
The advantages of using 6-Amino-4-methylpyridine-3-boronic acid in lab experiments include its low cost, its ability to form stable adducts with a variety of substrates, and its ability to act as a catalyst in various organic reactions. However, there are some limitations to using 6-Amino-4-methylpyridine-3-boronic acid in lab experiments, such as its potential to interact with certain enzymes and its lack of understanding of its biochemical and physiological effects.
将来の方向性
For 6-Amino-4-methylpyridine-3-boronic acid research include further study of its mechanism of action, its biochemical and physiological effects, and its potential to interact with certain enzymes. Additionally, further research is needed to explore its potential applications in the synthesis of fluorescent probes and its potential to act as a catalyst in various organic reactions. Finally, more research is needed to investigate its potential uses in the study of DNA and RNA structure and function.
合成法
The most common method for synthesizing 6-Amino-4-methylpyridine-3-boronic acid is by reacting 3-bromopyridine and 4-methylpyridine with a boronic acid in the presence of a base, such as sodium hydroxide. This reaction is carried out in an aqueous solution at room temperature and the product is isolated by filtration. The yield of this reaction is typically high, with yields ranging from 90-95%.
特性
IUPAC Name |
(6-amino-4-methylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BN2O2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3,10-11H,1H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUZVAKJOLQSHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C)N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![t-Butyl (1S,4R)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333548.png)






![3-Cbz 9-boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B6333602.png)
![Benzyl (1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6333608.png)

